Cas no 1160254-81-8 (6,8-Dimethyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride)

6,8-Dimethyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride 化学的及び物理的性質
名前と識別子
-
- 6,8-dimethyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride
- 6,8-dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carbonyl chloride
- BBL014637
- STL197046
- R7133
- 4-quinolinecarbonyl chloride, 6,8-dimethyl-2-(5-methyl-2-thienyl)-
- 6,8-Dimethyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride
-
- MDL: MFCD03421230
- インチ: 1S/C17H14ClNOS/c1-9-6-10(2)16-12(7-9)13(17(18)20)8-14(19-16)15-5-4-11(3)21-15/h4-8H,1-3H3
- InChIKey: KZVVIFLXXJJJEM-UHFFFAOYSA-N
- ほほえんだ: ClC(C1C=C(C2=CC=C(C)S2)N=C2C(C)=CC(C)=CC2=1)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 2
- 複雑さ: 404
- トポロジー分子極性表面積: 58.2
6,8-Dimethyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D051440-250mg |
6,8-Dimethyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl Chloride |
1160254-81-8 | 250mg |
$ 275.00 | 2022-06-06 | ||
TRC | D051440-1000mg |
6,8-Dimethyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl Chloride |
1160254-81-8 | 1g |
$ 720.00 | 2022-06-06 | ||
abcr | AB378635-5 g |
6,8-Dimethyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride |
1160254-81-8 | 5g |
€907.00 | 2023-04-25 | ||
Chemenu | CM264054-5g |
6,8-Dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carbonyl chloride |
1160254-81-8 | 97% | 5g |
$752 | 2023-01-19 | |
abcr | AB378635-1 g |
6,8-Dimethyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride |
1160254-81-8 | 1g |
€322.50 | 2023-04-25 | ||
abcr | AB378635-1g |
6,8-Dimethyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride; . |
1160254-81-8 | 1g |
€317.00 | 2025-03-19 | ||
A2B Chem LLC | AI10316-500mg |
6,8-Dimethyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride |
1160254-81-8 | >95% | 500mg |
$467.00 | 2024-04-20 | |
A2B Chem LLC | AI10316-10g |
6,8-Dimethyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride |
1160254-81-8 | >95% | 10g |
$1412.00 | 2024-04-20 | |
Chemenu | CM264054-1g |
6,8-Dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carbonyl chloride |
1160254-81-8 | 97% | 1g |
$282 | 2023-01-19 | |
abcr | AB378635-500 mg |
6,8-Dimethyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride |
1160254-81-8 | 500MG |
€254.60 | 2023-02-03 |
6,8-Dimethyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride 関連文献
-
1. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
6,8-Dimethyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chlorideに関する追加情報
Introduction to 6,8-Dimethyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride (CAS No. 1160254-81-8)
6,8-Dimethyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride (CAS No. 1160254-81-8) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a quinoline core with specific substitutions that enhance its reactivity and biological properties.
The chemical structure of 6,8-Dimethyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride is characterized by a quinoline ring system substituted with methyl groups at the 6 and 8 positions, a thienyl group at the 2 position, and a carbonyl chloride moiety at the 4 position. The presence of these functional groups imparts unique chemical properties to the molecule, making it an attractive candidate for various synthetic transformations and biological studies.
In recent years, quinoline derivatives have been extensively studied for their potential in drug discovery and development. The 6,8-dimethyl substitutions on the quinoline ring enhance the lipophilicity and metabolic stability of the compound, which are crucial factors for drug candidates. The thienyl group introduces additional aromaticity and electronic effects, while the carbonyl chloride moiety provides a reactive site for further functionalization.
6,8-Dimethyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride has shown promising results in various biological assays. For instance, it has demonstrated significant antiproliferative activity against several cancer cell lines, making it a potential lead compound for anticancer drug development. The mechanism of action is believed to involve the inhibition of key enzymes involved in cell proliferation and survival pathways.
Beyond its anticancer properties, this compound has also been investigated for its potential as an antimicrobial agent. Studies have shown that it exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in combating multidrug-resistant strains. The unique combination of functional groups in 6,8-Dimethyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride may contribute to its broad-spectrum activity by disrupting multiple bacterial targets.
In addition to its direct biological activities, 6,8-Dimethyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride serves as a valuable intermediate in the synthesis of more complex molecules. Its reactive carbonyl chloride group allows for facile derivatization through nucleophilic acyl substitution reactions. This property makes it an essential building block in the development of novel pharmaceuticals and materials.
The synthesis of 6,8-Dimethyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride typically involves multi-step procedures that include the formation of the quinoline core, introduction of the methyl and thienyl substituents, and final conversion to the carbonyl chloride derivative. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for its production, facilitating its broader application in research and development.
In conclusion, 6,8-Dimethyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride (CAS No. 1160254-81-8) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an important molecule for further investigation and development. As research continues to uncover new applications and mechanisms of action, this compound is poised to play a crucial role in advancing therapeutic strategies for various diseases.
1160254-81-8 (6,8-Dimethyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride) 関連製品
- 14260-95-8(Hexaethylene glycol monophenyl ether)
- 1787882-65-8(6-[7-(furan-2-yl)-1,4-thiazepane-4-carbonyl]-2,3-dihydropyridazin-3-one)
- 2227831-94-7(4-Amino-5-(3-methoxyphenyl)-1-propylpyrrolidin-2-one)
- 477870-69-2(Ethyl 2-(4-fluorophenyl)-1-indolizinecarboxylate)
- 2138402-02-3(2-(Difluoromethoxy)-4-(3-methylpiperidin-1-yl)aniline)
- 2034303-54-1(7-phenyl-4-2-(1H-1,2,4-triazol-1-yl)acetyl-1lambda6,4-thiazepane-1,1-dione)
- 1466620-51-8(4-(4-ethoxyphenyl)-1,3-oxazolidin-2-one)
- 1805179-97-8(Methyl 3-bromomethyl-5-cyano-4-methylbenzoate)
- 237406-38-1(6-{2-(4-sulfamoylphenyl)ethylcarbamoyl}pyridine-2-carboxylic acid)
- 134594-22-2(5-methoxynaphthalene-1-carbaldehyde)
